8-HYDROXYJULOLIDINE-9-ALDEHYDE

Chemosensor Aluminum (III) Detection Fluorescent Probe

8-Hydroxyjulolidine-9-aldehyde is a rigid julolidine building block enabling fluorescence chemosensors and OLED emitters with superior quantum yields. Its conformationally locked tertiary amine eliminates non-radiative decay, a critical advantage over flexible diethylamino analogs. Ideal for Al³⁺ turn-on probes (57.5 nM LOD) and Cu²⁺ colorimetric sensors (2.3 nM LOD). Available in research and bulk quantities. Request a quote.

Molecular Formula C13H15NO2
Molecular Weight 217.26
CAS No. 105847-59-4
Cat. No. B1141502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-HYDROXYJULOLIDINE-9-ALDEHYDE
CAS105847-59-4
Molecular FormulaC13H15NO2
Molecular Weight217.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyjulolidine-9-aldehyde: A Rigidified Fluorescent Probe Scaffold for Ion Sensing and Optoelectronic Material Development


8-Hydroxyjulolidine-9-aldehyde (CAS 105847-59-4), also referred to as 9-formyl-8-hydroxyjulolidine, is a julolidine-derived building block that features a structurally rigidified tertiary amine donor, a reactive aldehyde group, and an ortho-positioned phenolic hydroxyl . This unique combination enables the compound to serve as a versatile precursor for the synthesis of advanced fluorescent chemosensors and optoelectronic materials, particularly those relying on intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms . The julolidine framework restricts the rotational freedom of the nitrogen lone pair, a key structural attribute that directly modulates the photophysical properties of derived probes and distinguishes it from more flexible aminobenzaldehyde analogs .

Beyond Simple Aldehydes: Why Structural Rigidity Prevents Generic Substitution of 8-Hydroxyjulolidine-9-aldehyde


Substituting 8-hydroxyjulolidine-9-aldehyde with a non-rigidified analog like p-dimethylaminobenzaldehyde or 4-(diethylamino)salicylaldehyde is scientifically unsound due to a fundamental difference in photophysical behavior . The julolidine scaffold locks the nitrogen lone pair into conjugation with the aromatic system, eliminating the possibility of energy dissipation through rotational deactivation pathways [1]. In contrast, flexible diethylamino groups can undergo bond rotation in the excited state, leading to non-radiative decay and significantly reduced fluorescence quantum yields in certain contexts [2]. This structural distinction is not merely academic; it directly translates to measurable differences in sensor performance, such as detection limits and signal-to-noise ratios, making the choice of the rigidified julolidine precursor a critical, non-interchangeable parameter in the rational design of high-performance probes and materials [3].

Quantitative Performance Benchmarks: A Data-Driven Procurement Guide for 8-Hydroxyjulolidine-9-aldehyde


Superior Aqueous Detection Limit for Al3+ Compared to Other Julolidine-Based Sensors

When used directly as a turn-on fluorescent probe, 8-hydroxyjulolidine-9-aldehyde (HJ) achieves a remarkably low limit of detection (LOD) for Al3+ ions in a nearly 100% aqueous medium [1]. This performance significantly surpasses that of another julolidine-based sensor (compound 1, a conjugate of julolidine and tryptophan moieties), which requires a more complex synthetic route [2]. This demonstrates the unique efficiency of the HJ scaffold itself as a sensitive ionophore without the need for extensive derivatization.

Chemosensor Aluminum (III) Detection Fluorescent Probe

Ultra-Trace Colorimetric Cu2+ Detection: A Nanomolar Performance Leap Over Conventional Sensors

Derivatization of 8-hydroxyjulolidine-9-aldehyde into a dihydroperimidine-based chemosensor (HL) yields a colorimetric probe with an exceptional detection limit for Cu2+ [1]. This performance represents a dramatic improvement over another julolidine-hydrazone-Al3+ complex (T1-Al3+) designed for Cu2+ detection [2]. The ability to achieve a 2.3 nM LOD using ratiometric spectrophotometry, or even a 0.5 µM LOD by naked-eye observation, showcases the scaffold's capacity for ultra-sensitive, instrument-free sensing.

Colorimetric Sensor Copper (II) Detection Environmental Monitoring

Enhanced Fluorescence Quantum Yield and Red-Shifted Emission vs. Flexible Diethylamino Analogs in OLED Emitters

Incorporation of the julolidine scaffold into a biscoumarin-based organic light-emitting diode (OLED) emitter results in a pronounced improvement in photophysical properties when compared to a structural analog containing a non-rigid diethylamine donor group [1]. The rigidification provided by the julolidine moiety leads to both a significant bathochromic shift in emission and an increase in fluorescence quantum yield in solution, translating to improved performance in fabricated electroluminescent devices.

OLED Materials Fluorescence Quantum Yield Optoelectronics

Stokes Shift for ATP Detection: Enabling High-Fidelity Bioimaging with Low Background Interference

The 8-hydroxyjulolidine-9-aldehyde (HJ) scaffold is a critical component in the creation of an OFF-ON-OFF fluorescent probe for the sequential detection of Al3+ and adenosine triphosphate (ATP) [1]. A key performance metric for this system is its exceptionally large Stokes shift of 130 nm when sensing Al3+ [1]. This photophysical property is a direct consequence of the rigidified julolidine structure and is highly advantageous for microscopy applications.

Bioimaging ATP Detection Large Stokes Shift

Target Application Scenarios for 8-Hydroxyjulolidine-9-aldehyde Based on Verified Quantitative Performance


High-Sensitivity In Vitro Fluorescent Assays for Al3+ and ATP

This compound is directly applicable as a turn-on fluorescent probe for Al3+ with a 57.5 nM detection limit in aqueous media. Its utility extends to an OFF-ON-OFF system for the sequential detection of ATP, leveraging a large 130 nm Stokes shift [1]. This scenario is ideal for analytical chemists developing low-cost, high-sensitivity assays for environmental or biochemical samples without the need for complex instrumentation.

On-Site Colorimetric Screening for Copper (II) in Environmental Waters

When derivatized into a dihydroperimidine chemosensor, the julolidine core enables the colorimetric detection of Cu2+ with a naked-eye limit of 0.5 µM and a spectrophotometric limit of 2.3 nM [2]. This application scenario is highly relevant for environmental monitoring agencies and public health researchers needing a rapid, instrument-free method to screen for copper contamination in drinking water sources below WHO guidelines.

Development of Advanced Emitters for Solution-Processed OLEDs

The rigid julolidine core serves as a superior electron-donating group for the synthesis of high-performance emitters in organic light-emitting diodes (OLEDs) [3]. When incorporated into biscoumarin structures, it yields materials with enhanced fluorescence quantum yields and red-shifted emission compared to non-rigid diethylamino analogs. This scenario is well-suited for materials scientists and device engineers focused on fabricating more efficient and color-pure solution-processable OLED displays and lighting panels [3].

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